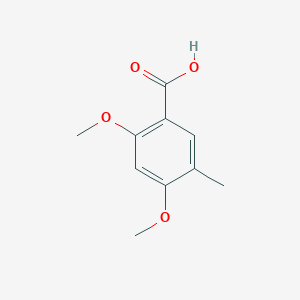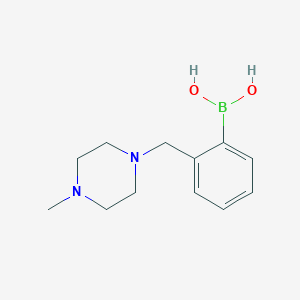
2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid
Overview
Description
2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial reagent in the synthesis of various pharmaceuticals and organic materials .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in organic synthesis and in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, boronic acids are known to undergo transmetalation, a process where the boron-carbon bond is transferred to a metal .
Biochemical Pathways
Boronic acids are generally involved in carbon-carbon bond formation in organic synthesis .
Result of Action
As a boronic acid, it is likely to be involved in the formation of carbon-carbon bonds, which can lead to the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency. The use of nanofiltration and other purification techniques helps in achieving high purity levels, making the compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halide.
Conditions: Mild temperatures (50-80°C), aqueous or organic solvents (e.g., ethanol, toluene).
Major Products: The major products of these reactions are biaryl compounds, which are essential intermediates in the synthesis of various pharmaceuticals and organic materials .
Scientific Research Applications
2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is extensively used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and fine chemicals
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-(N-Methylpiperazin-1-yl)phenylboronic acid
Comparison: 2-((4-Methylpiperazin-1-yl)methyl)phenylboronic acid is unique due to the presence of the piperazine ring, which enhances its reactivity and selectivity in coupling reactions. This makes it more effective in forming carbon-carbon bonds compared to simpler boronic acids .
Properties
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13(16)17/h2-5,16-17H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWYXYIAYRKIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


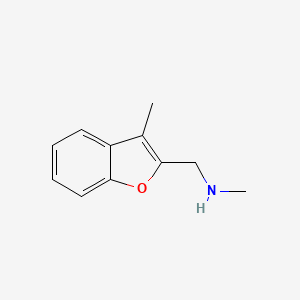
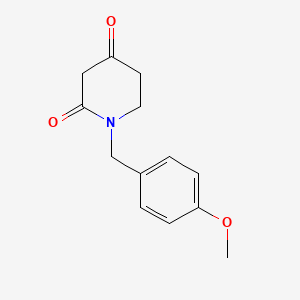
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B1422250.png)
![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)
![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)

![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)


![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)
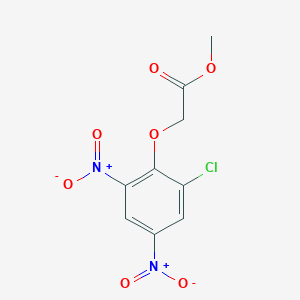
![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)

